molecular formula C22H38O8S B8106175 Propargyl-PEG4-S-PEG4-Propargyl

Propargyl-PEG4-S-PEG4-Propargyl

Cat. No.: B8106175
M. Wt: 462.6 g/mol
InChI Key: FWWYVRGWJPDTIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-S-PEG4-Propargyl typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-efficiency reactors and purification systems is crucial to meet the quality standards required for biomedical applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-S-PEG4-Propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are highly valuable in bioconjugation and material science .

Common Reagents and Conditions

The key reagents for the CuAAC reaction include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature .

Major Products

The major products of the CuAAC reaction involving this compound are triazole-linked compounds. These products are stable and can be used in various applications, including drug delivery systems and biomolecular labeling .

Mechanism of Action

The primary mechanism of action for Propargyl-PEG4-S-PEG4-Propargyl involves its participation in click chemistry reactions. The propargyl groups react with azide groups to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis . The PEG spacer enhances solubility and biocompatibility, facilitating its use in various biomedical applications .

Comparison with Similar Compounds

Propargyl-PEG4-S-PEG4-Propargyl is unique due to its dual propargyl groups and PEG spacer. Similar compounds include:

Compared to these compounds, this compound offers greater versatility in click chemistry applications due to its dual propargyl groups .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O8S/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWYVRGWJPDTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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